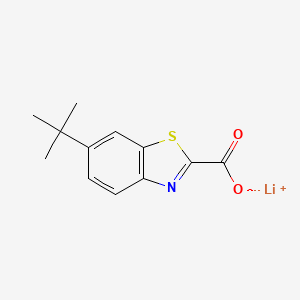

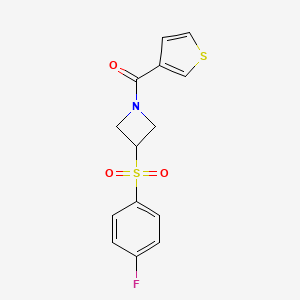

6-tert-ブチル-1,3-ベンゾチアゾール-2-カルボン酸リチウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzothiazole derivatives has been explored through various methods. One approach involves the alkylation of lithium enolates derived from esters and ketones with 3-methylbenzothiazolium salts, leading to the formation of α-(benzothiazolinyl) esters and ketones, specifically 2-[1-(alkoxycarbonyl)alkyl]-3-methylbenzothiazolines and 3-methyl-2-(2-oxoalkyl)benzothiazolines with good yields . Another study demonstrates the kinetic resolution of tert-butyl (RS)-3-alkylcyclopentene-1-carboxylates using lithium dibenzylamide, which results in high levels of stereocontrol and efficient enantiorecognition, ultimately yielding homochiral 3-alkyl-cispentacin and 3-alkyl-transpentacin derivatives . Additionally, a 'one-pot' synthesis method has been developed for 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylates using lithium tert-butoxide-mediated Claisen condensation followed by the Knorr reaction, achieving moderate to good yields and excellent regioselectivity . Lastly, the Mannich-type addition reaction between lithium derivatives of benzo[d]thiazoles and N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine has been reported, providing a convenient synthesis of bis(benzothiazole) compounds .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized by the presence of the benzothiazole moiety. In the case of α-(benzothiazolinyl) esters and ketones, the benzothiazole ring is directly linked to an alkylated carbon, which is part of an ester or ketone group . The homochiral 3-alkyl-cispentacin and 3-alkyl-transpentacin derivatives feature a cyclopentene ring with a carboxylate group and are distinguished by their stereochemistry at the 3-alkyl substituent . The 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylates synthesized via the 'one-pot' method contain a pyrazole ring fused with a benzene ring and a carboxylate group at the 3-position . The bis(benzothiazole) compounds resulting from the Mannich-type addition reaction consist of two benzothiazole rings connected by an ethane linker .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives are diverse. The direct alkylation of lithium enolates with 3-methylbenzothiazolium salts is a key step in producing α-(benzothiazolinyl) esters and ketones . The kinetic resolution of tert-butyl (RS)-3-alkylcyclopentene-1-carboxylates involves conjugate addition and protonation steps, leading to high diastereoselectivity and enantioselectivity . The 'one-pot' synthesis of 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylates combines Claisen condensation with the Knorr reaction, showcasing the efficiency of lithium tert-butoxide in promoting sterically hindered reactions . The Mannich-type addition reaction between lithium derivatives of benzo[d]thiazoles and N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine is notable for its anomalous outcome, leading to the formation of bis(benzothiazole) structures .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "Lithium;6-tert-butyl-1,3-benzothiazole-2-carboxylate" are not directly reported in the provided papers, the properties of related benzothiazole derivatives can be inferred. These compounds typically exhibit solid-state properties and may have varying solubilities in organic solvents depending on the substituents attached to the benzothiazole core. The presence of lithium in the compounds suggests that they may be sensitive to moisture and could exhibit reactivity towards various electrophiles or nucleophiles, depending on the nature of the substituents and the overall molecular structure . The stereochemistry of the synthesized compounds is crucial for their potential biological activity, as seen in the kinetic resolution leading to homochiral derivatives . The reactivity of the lithium enolates and lithium amides used in these syntheses indicates that these compounds may also serve as intermediates for further chemical transformations .

科学的研究の応用

- 用途: EN300-26621789は、メタプロテオーム解析のモデルシステムとして使用できます。研究者は、酸性鉱山排水、嫌気性消化器、活性汚泥などの環境における微生物群集を研究しています。 これらのモデルシステムにより、種複雑性、バイオマス利用可能性、信頼性の高いタンパク質抽出など、メタプロテオミクスで遭遇する課題を評価できます .

- 用途: EN300-26621789は、化学医薬品製造中のN-ニトロソアミンの生成を理解する上で役割を果たす可能性があります。これらの不純物は、DNAを損傷する発がん性ジアゾニウム塩のダウンストリーム生産につながる可能性があります。 EN300-26621789の研究は、医薬品の安全性評価に役立ちます .

- 用途: 特にバイオテクノロジープロセスにおいて、特定の反応を触媒する可能性を調査します。 たとえば、脱酸素的ヒドロホウ素化反応における役割を探ります .

メタプロテオミクス研究

窒素除去試薬

N-ニトロソアミン研究

バイオテクノロジー触媒

特性

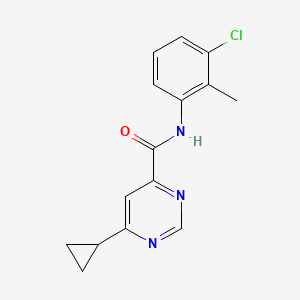

IUPAC Name |

lithium;6-tert-butyl-1,3-benzothiazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S.Li/c1-12(2,3)7-4-5-8-9(6-7)16-10(13-8)11(14)15;/h4-6H,1-3H3,(H,14,15);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJZGPZZVCVKDV-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)(C)C1=CC2=C(C=C1)N=C(S2)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12LiNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2413868-74-1 |

Source

|

| Record name | lithium 6-tert-butyl-1,3-benzothiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-3-(3-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2521811.png)

![1-[(2,5-difluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2521812.png)

![2-(4-Fluorophenyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2521813.png)

![4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B2521814.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2521819.png)

![2-Oxo-9-phenylmethoxycarbonyl-3,9-diazaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B2521826.png)